1-Piperidineacetic acid, 3-(carboxymethylene)-alpha-(2-chlorophenyl)-4-mercapto-, 1-methyl ester, (alphaS)-
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Overview
Description
1-Piperidineacetic acid, 3-(carboxymethylene)-alpha-(2-chlorophenyl)-4-mercapto-, 1-methyl ester, (alphaS)- is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a metabolite of clopidogrel, a widely used antiplatelet medication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetic acid, 3-(carboxymethylene)-alpha-(2-chlorophenyl)-4-mercapto-, 1-methyl ester, (alphaS)- involves multiple steps, including the formation of the piperidine ring, introduction of the carboxymethylene group, and esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Piperidineacetic acid, 3-(carboxymethylene)-alpha-(2-chlorophenyl)-4-mercapto-, 1-methyl ester, (alphaS)- undergoes various chemical reactions, including:
Oxidation: Conversion of the thiol group to a sulfoxide or sulfone.
Reduction: Reduction of the carboxymethylene group to an alcohol.
Substitution: Nucleophilic substitution reactions involving the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, alcohols, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
1-Piperidineacetic acid, 3-(carboxymethylene)-alpha-(2-chlorophenyl)-4-mercapto-, 1-methyl ester, (alphaS)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of clopidogrel.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Piperidineacetic acid, 3-(carboxymethylene)-alpha-(2-chlorophenyl)-4-mercapto-, 1-methyl ester, (alphaS)- involves its interaction with specific molecular targets and pathways. As a metabolite of clopidogrel, it plays a role in inhibiting platelet aggregation by blocking the P2Y12 receptor on platelets. This prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing the risk of thrombus formation .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: The parent compound, widely used as an antiplatelet agent.
Prasugrel: Another antiplatelet medication with a similar mechanism of action.
Ticlopidine: An older antiplatelet drug with a different chemical structure but similar therapeutic effects.
Uniqueness
1-Piperidineacetic acid, 3-(carboxymethylene)-alpha-(2-chlorophenyl)-4-mercapto-, 1-methyl ester, (alphaS)- is unique due to its specific stereochemistry and functional groups, which contribute to its distinct pharmacological properties and metabolic profile .
Properties
IUPAC Name |
2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-22-16(21)15(11-4-2-3-5-12(11)17)18-7-6-13(23)10(9-18)8-14(19)20/h2-5,8,13,15,23H,6-7,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUDNVCEAAXNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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